7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Description
The 1,8-naphthyridine scaffold is renowned for its versatility in medicinal chemistry and materials science. Derivatives of this core structure exhibit antibacterial, antiviral, anti-inflammatory, and anticancer activities . 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (hereafter referred to as Compound A) features a phenylsulfanyl group at position 7 and two electron-withdrawing trifluoromethyl (-CF₃) groups at positions 2 and 2. These substituents enhance lipophilicity and metabolic stability, making it a candidate for drug development and coordination chemistry .
Properties
IUPAC Name |
7-phenylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2S/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGJRPFWKWCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step organic reactions. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields 1,8-naphthyridines efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets. In the context of its anticancer properties, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Impact on Properties
The biological and chemical properties of 1,8-naphthyridines are highly substituent-dependent. Below is a comparison of Compound A with structurally similar derivatives:
Key Observations :
- Electron-Withdrawing Groups : The bis(trifluoromethyl) groups in Compounds A–D increase electron deficiency, enhancing binding to metal ions (e.g., Ni²⁺, Ru²⁺) and improving thermal stability .
- Chloro (Compound B): Simplifies further functionalization (e.g., cross-coupling reactions) . Heterocycles (Compounds C, D): Pyrazole and hydrazine groups enable hydrogen bonding, critical for nucleic acid interactions .
Antibacterial and Antiviral Efficacy
- Compound A : Likely exhibits broad-spectrum antibacterial activity due to the phenylsulfanyl group’s membrane permeability enhancement. Comparable to sulfonamide derivatives (e.g., Compound E ), which inhibit bacterial dihydropteroate synthase .
- Compound D : Demonstrated fluorescence properties for nucleic acid labeling, a trait absent in Compound A .
- Imidazo[1,8]naphthyridines : Derivatives like RO8191 (HCV entry inhibitors) share the bis(trifluoromethyl) motif but use fused imidazole rings for viral inhibition .
Coordination Chemistry
- Compound A : The sulfur atom in phenylsulfanyl may act as a soft ligand for transition metals (e.g., Ru, Ni), similar to naphthyridine-based Ru complexes in catalytic applications .
- Compound B : Used in Ni-perfluoroalkyl complexes for oxygen transfer reactions, leveraging CF₃ groups’ electron-deficient nature .
Physicochemical Properties
- Lipophilicity : Bis(trifluoromethyl) groups increase logP values (e.g., Compound A : ~4.5), enhancing blood-brain barrier penetration compared to polar analogues like Compound C .
- Solubility : Sulfonamide derivatives (e.g., Compound E ) show better aqueous solubility due to ionizable sulfonamide groups .
Biological Activity
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H8F6N2S
- Molecular Weight : 392.29 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of naphthyridine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups enhances lipophilicity, which may contribute to increased membrane permeability and subsequent antimicrobial efficacy.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.0 |
| This compound | Escherichia coli | 10.0 |
Cytotoxicity
The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is critical for developing anticancer agents with reduced side effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may inhibit key enzymes involved in DNA replication and repair processes in bacterial and cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the naphthyridine scaffold significantly influence biological activity. The introduction of trifluoromethyl groups enhances potency by increasing hydrophobic interactions with target sites.
- Trifluoromethyl Substitution : Increases lipophilicity and membrane penetration.
- Phenylsulfanyl Group : Contributes to electron-donating properties that enhance binding affinity to biological targets.
Case Study 1: Antibacterial Efficacy
A study conducted on various naphthyridine derivatives demonstrated that the introduction of a phenylsulfanyl group significantly improved antibacterial activity against resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a potential mechanism.
Case Study 2: Anticancer Potential
In vitro studies on the cytotoxic effects of the compound against HeLa cells revealed an induction of apoptosis through mitochondrial pathways. Flow cytometry analyses indicated increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
